molecular formula C22H18N2O2 B5608899 2-benzyl-3-(3-methoxyphenyl)quinazolin-4(3H)-one CAS No. 6163-76-4

2-benzyl-3-(3-methoxyphenyl)quinazolin-4(3H)-one

Cat. No.: B5608899
CAS No.: 6163-76-4
M. Wt: 342.4 g/mol
InChI Key: JJDQTAGZEAJQMD-UHFFFAOYSA-N
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Description

2-Benzyl-3-(3-methoxyphenyl)quinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities. This particular compound features a benzyl group at the 2-position, a methoxyphenyl group at the 3-position, and a quinazolinone core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-3-(3-methoxyphenyl)quinazolin-4(3H)-one typically involves the condensation of anthranilic acid derivatives with benzylamines and methoxybenzaldehydes. The reaction is often carried out in the presence of a catalyst such as acetic acid or sulfuric acid under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-(3-methoxyphenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

Quinazolinones, including 2-benzyl-3-(3-methoxyphenyl)quinazolin-4(3H)-one, exhibit a range of biological activities, making them valuable in medicinal chemistry.

Anticancer Properties

Studies have shown that quinazolinone derivatives possess significant anticancer activity. For instance, new derivatives of quinazolin-4(3H)-ones have been synthesized and evaluated for their efficacy against various cancer cell lines. Some compounds demonstrated effectiveness against multiple tumor types, indicating potential as broad-spectrum antitumor agents .

Antibacterial and Antiviral Activities

Research has highlighted the antibacterial properties of quinazolinones, with several derivatives exhibiting activity against various bacterial strains. Additionally, antiviral studies have demonstrated that certain quinazolinone derivatives can inhibit viruses such as HIV and Herpes Simplex Virus (HSV), suggesting their potential as antiviral agents .

Antioxidant and Anti-inflammatory Effects

The antioxidant properties of quinazolinones have been explored, with some studies indicating that these compounds can scavenge free radicals effectively. Furthermore, anti-inflammatory activities have been documented, with certain derivatives showing significant reduction in inflammation markers in experimental models .

Synthesis and Structural Variations

The synthesis of this compound typically involves multi-step chemical reactions, often starting from simpler precursors like anthranilic acid or substituted benzaldehydes. Various methods have been reported for synthesizing related compounds, which can be modified to enhance specific biological activities or improve yields .

Data Table: Summary of Biological Activities

Activity TypeCompound VariantsEfficacy LevelReferences
Anticancer2-substituted quinazolin-4(3H)-onesBroad-spectrum activity
AntibacterialVarious derivativesEffective against multiple strains
Antiviral2-Aryl or 2-Methyl derivativesModerate to good activity
AntioxidantQuinazolinone derivativesSignificant scavenging ability
Anti-inflammatorySelected analogsDose-dependent effects observed

Case Studies

Several case studies illustrate the applications of this compound:

  • Case Study 1 : A study evaluated a series of novel quinazolinone derivatives for anticancer activity against human leukemia cell lines (K562 and HL-60). Results indicated that some compounds exhibited potent inhibitory effects on cell proliferation .
  • Case Study 2 : Another investigation focused on the synthesis of quinazolinones with anti-inflammatory properties. Compounds were tested in carrageenan-induced edema models, showing significant reductions in inflammation compared to standard drugs like indomethacin .

Mechanism of Action

The mechanism of action of 2-benzyl-3-(3-methoxyphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-3-phenylquinazolin-4(3H)-one: Lacks the methoxy group, which may affect its biological activity.

    2-Benzyl-3-(4-methoxyphenyl)quinazolin-4(3H)-one: Similar structure but with the methoxy group at a different position.

    2-Benzyl-3-(3-hydroxyphenyl)quinazolin-4(3H)-one: Contains a hydroxy group instead of a methoxy group.

Uniqueness

2-Benzyl-3-(3-methoxyphenyl)quinazolin-4(3H)-one is unique due to the presence of the methoxy group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent and its versatility in chemical synthesis.

Biological Activity

2-benzyl-3-(3-methoxyphenyl)quinazolin-4(3H)-one is part of the quinazolinone family, which is recognized for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of cancer treatment, antimicrobial activity, and antioxidant properties.

Chemical Structure and Synthesis

The compound features a quinazolinone core structure substituted with a benzyl group and a methoxyphenyl moiety. The synthesis typically involves multi-step processes, often starting from 2-aminobenzamide derivatives. Various synthetic methods have been employed, including microwave-assisted synthesis and classical reflux methods, yielding high purity and yield rates for the target compound.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of quinazolinone derivatives against various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant cytotoxicity in vitro against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells. The IC50 values for these compounds often fall within the micromolar range, indicating potent activity. For example, one study reported that specific derivatives showed IC50 values of 10 µM against PC3 cells and 12 µM against HT-29 cells, demonstrating their potential as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of quinazolinones have also been extensively studied. Compounds related to this compound exhibited considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, studies indicated that derivatives displayed zones of inhibition comparable to standard antibiotics like ciprofloxacin, with some compounds showing effective inhibition against Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

The antioxidant capacity of quinazolinone derivatives is another area of interest. Research has shown that certain substitutions on the quinazolinone scaffold can enhance radical scavenging activities. For instance, the presence of hydroxyl groups in ortho or para positions relative to other substituents significantly boosts antioxidant efficacy in various assays such as DPPH and ABTS . While specific data on this compound's antioxidant activity is limited, related compounds suggest a promising potential for free radical scavenging.

Case Studies

Study Focus Findings
Study A Anticancer ActivitySignificant cytotoxicity against PC3 and MCF-7 cell lines with IC50 values of 10 µM and 12 µM respectively.
Study B Antimicrobial ActivityEffective against Staphylococcus aureus and E. coli, with zones of inhibition comparable to ciprofloxacin.
Study C Antioxidant PropertiesEnhanced antioxidant activity observed with specific hydroxyl substitutions; related compounds showed strong radical scavenging abilities.

Properties

IUPAC Name

2-benzyl-3-(3-methoxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c1-26-18-11-7-10-17(15-18)24-21(14-16-8-3-2-4-9-16)23-20-13-6-5-12-19(20)22(24)25/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDQTAGZEAJQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40977227
Record name 2-Benzyl-3-(3-methoxyphenyl)quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40977227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6163-76-4
Record name 2-Benzyl-3-(3-methoxyphenyl)quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40977227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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